3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Overview
Description
3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a sulfonamide-based compound that has been widely studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell growth and induces apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the herpes simplex virus and HIV. In addition, this compound has been shown to reduce the production of inflammatory mediators in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide is its broad range of biological activities. This makes it a potential candidate for the treatment of a variety of diseases. In addition, the synthesis of this compound has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes. Finally, the potential use of this compound in combination therapy with other drugs for the treatment of cancer and other diseases should be explored.
Scientific Research Applications
3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). In addition, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-14-6-5-12(8-13(14)15)21(18,19)17-10-11-4-3-7-16-9-11/h3-9,17H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCNZAXPKCYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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